4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole
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Overview
Description
4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring substituted with a hydrazinyl group and a chloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-(4-Amino-3-nitrophenyl)-2-hydrazinylthiazole.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenol: A related compound with similar structural features but different functional groups.
4-Chloro-3-nitroaniline: Another similar compound with a nitro group and a chloro substituent on an aromatic ring.
Uniqueness
4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole is unique due to the presence of both a thiazole ring and a hydrazinyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H7ClN4O2S |
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Molecular Weight |
270.70 g/mol |
IUPAC Name |
[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7ClN4O2S/c10-6-2-1-5(3-8(6)14(15)16)7-4-17-9(12-7)13-11/h1-4H,11H2,(H,12,13) |
InChI Key |
RDROKVVBMPXTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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